molecular formula C24H32O6 B103089 Bufarenogin CAS No. 17008-65-0

Bufarenogin

Cat. No. B103089
CAS RN: 17008-65-0
M. Wt: 416.5 g/mol
InChI Key: SOGONHOGEFLVPE-PUVOGLICSA-N
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Description

Unified Total Synthesis of Five Bufadienolides

The synthesis of bufadienolides, including bufarenogin, has been a subject of interest due to their potent anti-cancer properties. A unified total synthesis approach was reported for five bufadienolides: bufalin, bufogenin B, bufotalin, vulgarobufotoxin, and 3-(N-succinyl argininyl) bufotalin. The synthesis began with the creation of the steroidal ABCD ring, followed by cross-coupling and stereoselective epoxidation to form the D ring. Subsequent functional group manipulations yielded the compounds, which demonstrated significant inhibition of cancer cell growth .

Bufarenogin Induces Intrinsic Apoptosis in Colorectal Cancer

Bufarenogin, derived from toad venom, has been shown to possess anti-tumor activity, particularly against colorectal cancer (CRC). The compound was found to induce apoptosis in CRC cells through a Bax-dependent intrinsic pathway. This was evidenced by the mitochondrial translocation of Bax and the release of cytochrome C. Furthermore, bufarenogin was observed to inhibit the growth and metastasis of CRC in an orthotopic mouse model, suggesting its potential as a therapeutic agent .

ψ-Bufarenogin as a Novel Anti-tumor Compound for Liver Cancer

A novel compound, ψ-Bufarenogin, was isolated from toad skin and exhibited significant therapeutic effects against hepatocellular carcinoma (HCC) without notable side effects. The compound inhibited HCC cell proliferation by impeding cell cycle progression and promoting apoptosis through downregulation of Mcl-1 expression. Additionally, ψ-Bufarenogin reduced the number of hepatoma stem cells and showed a synergistic effect with conventional chemotherapeutics. The mechanism of action was attributed to the inhibition of receptor tyrosine kinase-mediated signaling, particularly the MEK/ERK and PI3-K/Akt pathways .

New Bufadienolide Compounds from Chinese Drug "Chan'Su"

The discovery of a new bufadienolide, 16β-acetoxy-bufarenogin, along with several known bufadienolides, was reported from the Chinese drug "Chan'Su". These compounds, including bufarenogin, were structurally elucidated using spectral methods and demonstrated strong cytotoxic activities against the HeLa cell line in vitro. This highlights the potential of bufadienolides as candidates for cancer therapy .

Synthesis of Bufadienolides with Abnormal Ring-D Oxygen Substituents

Research into the synthesis of bufadienolides with unusual configurations of ring-D oxygen substituents has led to the creation of two new compounds. The synthesis involved various chemical reactions, including reduction, epoxidation, hydrolysis, and oxidation, to achieve the desired structural modifications. These synthetic efforts contribute to the understanding of bufadienolide chemistry and may aid in the development of new therapeutic agents .

Scientific Research Applications

Anti-Tumor Activity in Colorectal Cancer

Bufarenogin, an active constituent derived from toad venom, has demonstrated significant anti-tumor properties. A study by Han et al. (2021) revealed its effectiveness in inhibiting the growth and metastasis of colorectal cancer (CRC). The compound induces apoptosis in cancer cells, particularly through intrinsic signaling pathways. This study utilized an orthotopic CRC model in mice and employed various assays to confirm the anti-proliferative effect of bufarenogin against CRC cells.

Suppression of Liver Cancer Growth

In the context of hepatocellular carcinoma (HCC), a variant of bufarenogin, known as ψ-Bufarenogin, has shown potent therapeutic effects. Ding et al. (2015) isolated this compound from toad skin and observed its efficacy in suppressing HCC cell proliferation and facilitating apoptosis. The compound also decreased the number of hepatoma stem cells and impaired key signaling pathways involved in cell proliferation, demonstrating its potential as a novel anti-HCC drug.

Cytotoxic Activities Against Cancer Cells

Bufarenogin has been identified alongside other bufadienolides in Chinese traditional medicine, exhibiting strong cytotoxic activities. Research by Qiao et al. (2008) on these compounds, including bufarenogin, isolated from Chan'Su, highlighted their significant cytotoxicity against cancer cell lines such as HeLa. This points to the potential use of bufarenogin in cancer treatment.

Safety And Hazards

When handling Bufarenogin, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Protective equipment such as chemical impermeable gloves should be worn, and adequate ventilation should be ensured . In case of accidental release, personnel should be evacuated to safe areas .

Future Directions

Bufarenogin has shown promise as a novel anti-cancer compound, particularly in the treatment of hepatocellular carcinoma . Future research could focus on further elucidating the mechanisms of action of Bufarenogin, exploring its potential in treating other types of cancer, and developing Bufarenogin derivatives or analogs for improved target-binding and anticancer effects .

properties

IUPAC Name

5-[(3S,5R,8R,9S,10S,12S,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O6/c1-22-9-7-15(25)11-14(22)4-5-17-19(22)20(27)21(28)23(2)16(8-10-24(17,23)29)13-3-6-18(26)30-12-13/h3,6,12,14-17,19,21,25,28-29H,4-5,7-11H2,1-2H3/t14-,15+,16-,17-,19-,21-,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGONHOGEFLVPE-PUVOGLICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)C(C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)[C@H]([C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937732
Record name 3,12,14-Trihydroxy-11-oxobufa-20,22-dienolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bufarenogin

CAS RN

17008-65-0
Record name Bufarenogin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17008-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bufarenogin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017008650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,12,14-Trihydroxy-11-oxobufa-20,22-dienolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
137
Citations
J Ding, W Wen, D Xiang, P Yin, Y Liu, C Liu, G He… - Oncotarget, 2015 - ncbi.nlm.nih.gov
… , ψ-Bufarenogin is nearly 100-fold more active than Bufarenogin against cancer cells, thereby Bufarenogin was excluded from further evaluation. The effects of ψ-Bufarenogin on the …
Number of citations: 11 www.ncbi.nlm.nih.gov
J Ding, H Wang - Cell Cycle, 2015 - Taylor & Francis
… ψ-Bufarenogin on both MAPKs and PI3-K/Akt signaling, we speculated that ψ-Bufarenogin might … Our data showed that ψ-Bufarenogin robustly inhibited the phorylation and activation of …
Number of citations: 3 www.tandfonline.com
Q Han, C Zhang, Y Zhang, Y Li, L Wu… - Pharmacology …, 2021 - Wiley Online Library
… Bufarenogin, an active anti-tumor constituent of toad venom, shows anti-tumor activity. In this study, we investigated the inhibitory effects of bufarenogin … bufarenogin against CRC cells. …
Number of citations: 9 bpspubs.onlinelibrary.wiley.com
PC WH, SG Leitao, G Cunha-Filho… - … : Official Journal of the …, 2015 - europepmc.org
… the Na (+)/K (+)-ATPase in a concentration-dependent manner, although arenobufagin (IC50= 28.3 nM) and bufalin (IC50= 28.7 nM) were 100 times more potent than ψ-bufarenogin (…
Number of citations: 24 europepmc.org
WHP Córdova, SG Leitão, G Cunha-Filho, RA Bosch… - Toxicon, 2016 - Elsevier
… since the IC 50 of ψ-bufarenogin was 100-fold higher (Table 4). We can hypothesize that the more rigid ketone group at C-11 position in ψ-bufarenogin is less well accommodated in the …
Number of citations: 30 www.sciencedirect.com
X Zhang, M Ye, YH Dong, HB Hu, SJ Tao… - Biocatalysis and …, 2011 - Taylor & Francis
… Therefore, compound 1c was identified as 3-oxo-ψ-bufarenogin. … hydroxyl group, the isomerization of 1, with ψ-bufarenogin (1b) accumulation probably via the enol intermediate, should …
Number of citations: 8 www.tandfonline.com
LY Han, N Si, JQ Liu, HY Zhao, J Yang… - Yao xue xue bao …, 2014 - europepmc.org
… Their structures were identified as 3-epi-ψ-bufarenogin (1), ψ-bufarenogin (2), 3-epi-arenobufagin (3), arenobufagin (4), 3-epi-gamabufotalin (5), and 3-oxo-arenobufagin (6), separately…
Number of citations: 4 europepmc.org
IP Alonso, LR Méndez, FA García… - International Journal of …, 2023 - Elsevier
… Because the IC 50 values vs this enzyme were in the micromolar range, indicative of classical inhibition, we selected ѱ-bufarenogin, cinobufagin and bufogenin to study the kinetic …
Number of citations: 4 www.sciencedirect.com
L Qiao, YF Huang, JQ Cao, YZ Zhou… - Journal of Asian …, 2008 - Taylor & Francis
… A new bufadienolide named 16β-acetoxy-bufarenogin (1), together with six known bufadienolides, namely, … Citation10 Thus, compound 1 was elucidated as 16β-acetoxy-bufarenogin. …
Number of citations: 25 www.tandfonline.com
AB Soliev, SY Mirzaakhmedov… - Pharmaceutical …, 2007 - Springer
… The 1H NMR spectra were also used to identify marinobufagin and bufarenogin. A comparative analysis of chromatographic, spectral, and published data allowed us also to identify …
Number of citations: 10 link.springer.com

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